molecular formula C21H14F4N4O2 B11559708 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide

2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11559708
M. Wt: 430.4 g/mol
InChI Key: KSLXCTQDLHJPNS-UHFFFAOYSA-N
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Description

2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide is a synthetic organic compound belonging to the class of benzoic acid derivatives It is characterized by the presence of multiple fluorine atoms, a methoxy group, and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps. One common approach is the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 2-(4-methylphenyl)-2H-benzotriazole-5-amine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and scale-up techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but its fluorinated structure and benzotriazole moiety suggest potential interactions with hydrophobic and aromatic regions of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide is unique due to the presence of both a benzotriazole moiety and multiple fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14F4N4O2

Molecular Weight

430.4 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C21H14F4N4O2/c1-10-3-6-12(7-4-10)29-27-13-8-5-11(9-14(13)28-29)26-21(30)15-16(22)18(24)20(31-2)19(25)17(15)23/h3-9H,1-2H3,(H,26,30)

InChI Key

KSLXCTQDLHJPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C(=C(C(=C4F)F)OC)F)F

Origin of Product

United States

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